

# A Comprehensive Technical Guide to 4-(Pyrrolidin-1-yl)butan-1-amine

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## Compound of Interest

Compound Name: 4-(Pyrrolidin-1-yl)butan-1-amine

Cat. No.: B1302945

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This technical guide provides an in-depth overview of **4-(Pyrrolidin-1-yl)butan-1-amine**, a versatile diamine building block utilized in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical properties, synthetic methodologies, and potential applications.

## Core Molecular and Physical Properties

**4-(Pyrrolidin-1-yl)butan-1-amine**, also known as 1-(4-Aminobutyl)pyrrolidine, is a primary amine featuring a pyrrolidine ring. Its key molecular and physical characteristics are summarized in the table below.

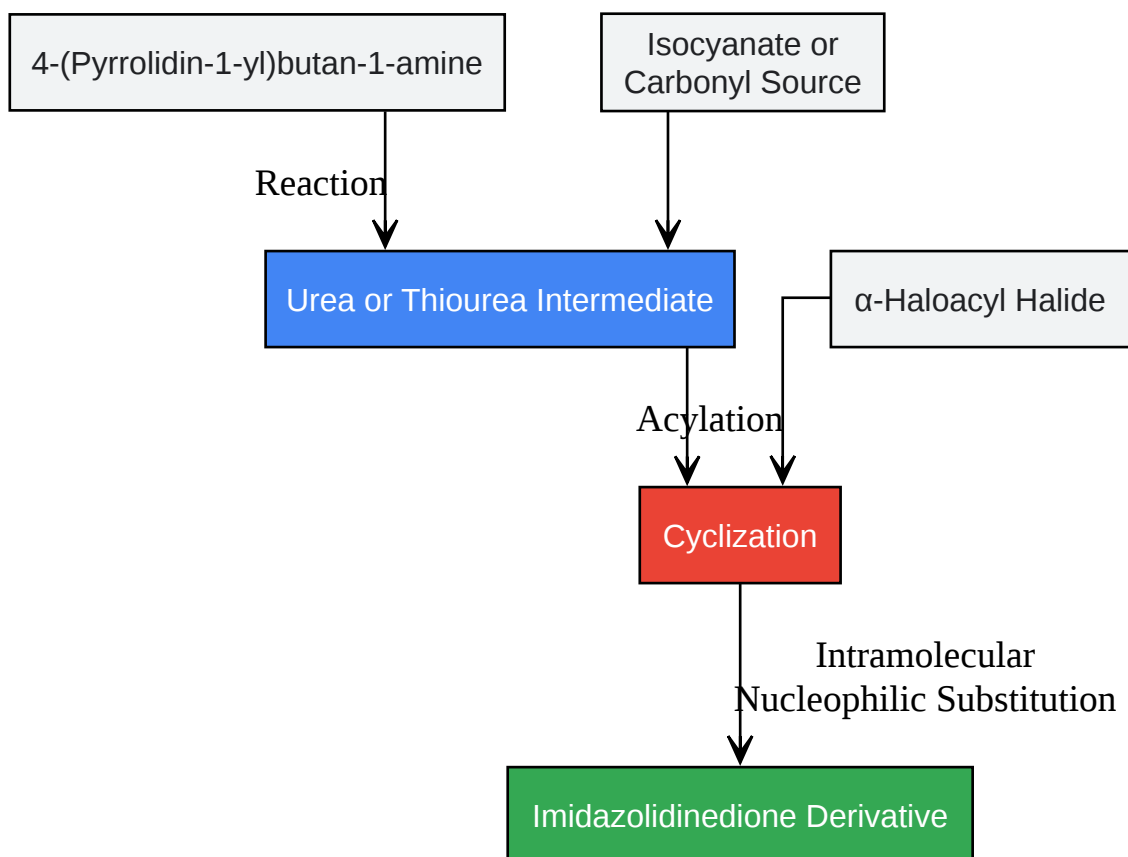
Property	Value	Reference
Molecular Formula	C8H18N2	[1][2][3][4]
Molecular Weight	142.24 g/mol	[1][2][3][4]
CAS Number	24715-90-0	[1][2][3][4]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	97°C at 15 mmHg	[1]
Density	0.923±0.06 g/cm <sup>3</sup> (Predicted)	[1]
Water Solubility	Soluble	[1]
pKa	10.48±0.20 (Predicted)	[1]

## Applications in Synthetic Chemistry

**4-(Pyrrolidin-1-yl)butan-1-amine** serves as a crucial intermediate in the synthesis of various target molecules. A notable application is in the preparation of imidazolidinedione derivatives, which have been investigated for their potential as antimalarial agents.[1][4] Its bifunctional nature, possessing both a primary and a tertiary amine, allows for a range of chemical transformations, making it a valuable tool for medicinal chemists.

## Experimental Protocol: Synthesis of Imidazolidinedione Derivatives

While specific, detailed experimental protocols for the synthesis of imidazolidinedione derivatives using **4-(Pyrrolidin-1-yl)butan-1-amine** are proprietary and vary depending on the target molecule, a general synthetic workflow can be conceptualized. The following diagram illustrates a plausible synthetic pathway.

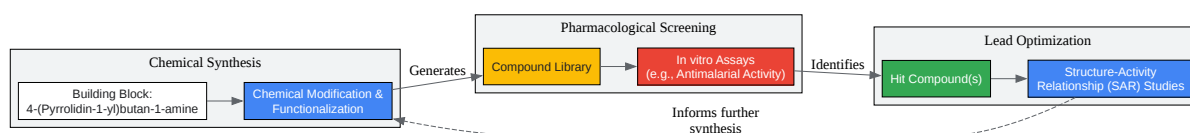


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Caption: A generalized workflow for the synthesis of imidazolidinedione derivatives.

## Logical Relationship in Drug Discovery

The utility of **4-(Pyrrolidin-1-yl)butan-1-amine** in drug discovery can be represented as a logical flow from a basic chemical entity to a potential therapeutic agent. This process involves several key stages, as depicted in the following diagram.



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Caption: The logical progression from a chemical building block to lead optimization in drug discovery.

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## References

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- 4. 4-(Pyrrolidin-1-yl)butan-1-amine | 24715-90-0 [chemicalbook.com]
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